
5-Amino-2-(trifluoromethyl)pyridine
Overview
Description
5-Amino-2-(trifluoromethyl)pyridine (CAS 106877-33-2) is a fluorinated pyridine derivative with a molecular formula of C₆H₅F₃N₂ and molecular weight of 162.11 g/mol. It is primarily used as an intermediate in pharmaceutical synthesis . Recent case reports highlight its acute toxicity in humans, including methemoglobinemia, hemolytic anemia, acute renal failure, and delayed encephalopathy following inhalation exposure . Its mechanism of toxicity involves oxidation to hydroxylamine analogs, which disrupt NADPH and glutathione pathways, leading to oxidative damage in erythrocytes and neurons . Methylene blue (1–2 mg/kg) is effective in reversing methemoglobinemia caused by this compound .
Preparation Methods
Halogenation-Amination Strategies
General Methodology
The halogenation-amination route represents the most direct pathway to 5-amino-2-(trifluoromethyl)pyridine. This method involves two critical steps: (1) introducing a halogen atom at the 5-position of 2-(trifluoromethyl)pyridine and (2) substituting the halogen with an amino group via ammonolysis. The halogenation step typically employs chlorination or bromination agents, while the amination step utilizes aqueous or gaseous ammonia under controlled conditions .
Amination of 5-Chloro-2-(trifluoromethyl)pyridine
A patent by EP0228846A1 details the amination of halogenated trifluoromethylpyridines. While the patent explicitly describes the synthesis of 3-amino-5-(trifluoromethyl)pyridine from 3-chloro-5-(trifluoromethyl)pyridine, the methodology is adaptable to the 2-(trifluoromethyl)pyridine series . For this compound, the hypothetical precursor 5-chloro-2-(trifluoromethyl)pyridine would undergo reaction with ammonia at 100–180°C in the presence of a cuprous chloride catalyst. Key parameters include:
Parameter | Optimal Range |
---|---|
Temperature | 100–180°C |
Ammonia concentration | 28–40% aqueous |
Catalyst loading | 1–30 wt% CuCl |
Reaction time | 5–100 hours |
Under these conditions, the halogen atom at the 5-position is displaced by an amino group, yielding the target compound. The patent reports a 87% yield for the analogous 3-amino-5-(trifluoromethyl)pyridine synthesis, suggesting comparable efficiency for the 2-(trifluoromethyl) variant .
Vapor-Phase Chlorination/Fluorination of Picolines
Synthesis of Halogenated Intermediates
The vapor-phase reaction of picolines (methylpyridines) with chlorine and hydrogen fluoride represents a scalable route to trifluoromethylpyridine derivatives. As demonstrated by J-STAGE research, 3-picoline undergoes sequential chlorination and fluorination at 300–400°C in a fluidized-bed reactor to produce 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) . Adapting this process to 2-picoline could yield 5-chloro-2-(trifluoromethyl)pyridine, the critical intermediate for subsequent amination.
Reaction Optimization
Table 1 summarizes product distributions from vapor-phase reactions of picolines :
Substrate | Temperature (°C) | TF Yield (GC PA%) | CTF Yield (GC PA%) |
---|---|---|---|
2-Picoline | 350–360 | 71.3 | 11.1 |
3-Picoline | 380 | 7.4 | 64.1 |
For 2-picoline, the primary product is 2-(trifluoromethyl)pyridine (71.3% yield), with minor amounts of chlorinated derivatives. To enhance 5-chloro-2-(trifluoromethyl)pyridine production, higher chlorine gas ratios and temperatures >400°C may be necessary, though this risks forming polychlorinated byproducts .
Cyclocondensation Approaches
Building Block Utilization
Cyclocondensation reactions construct the pyridine ring from trifluoromethyl-containing precursors, enabling direct incorporation of the amino group. Ethyl 4,4,4-trifluoro-3-oxobutanoate and related ketones serve as key building blocks. For example, reacting ethyl trifluoroacetate with a β-aminocrotonate derivative under acidic conditions could yield this compound in a single step .
Challenges and Limitations
While cyclocondensation avoids multi-step halogenation, regioselectivity issues often arise. The reaction favors 3- and 5-substituted pyridines due to electronic effects, making 2-substituted variants like this compound less accessible. Modifying catalyst systems (e.g., using zeolites or metal-organic frameworks) may improve positional control .
Comparative Analysis of Methods
Industrial Feasibility
Pharmaceutical manufacturers favor halogenation-amination for its simplicity, while agrochemical producers may prefer vapor-phase methods for cost-effective bulk synthesis. Development of continuous-flow ammonolysis systems could bridge this gap, enhancing throughput for both sectors .
Chemical Reactions Analysis
5-Amino-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group.
Scientific Research Applications
Introduction to 5-Amino-2-(trifluoromethyl)pyridine
This compound is a fluorinated aromatic compound with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances its chemical properties, making it a valuable intermediate in the synthesis of biologically active molecules.
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug formulations has been linked to enhanced bioactivity and selectivity due to the electron-withdrawing nature of the trifluoromethyl group. Notably, it has been utilized in:
- Azaindole Synthesis : Employed in one-pot synthesis methods for azaindoles, which are critical scaffolds in medicinal chemistry .
Agrochemical Development
The compound is also significant in the agrochemical sector, where derivatives of trifluoromethylpyridine are used extensively as herbicides and pesticides. For instance:
- Flupyrsulfuron-methyl-sodium : A herbicide that utilizes derivatives of trifluoromethylpyridine for selective weed control in cereal crops .
Toxicological Studies
Recent studies have highlighted the toxicological aspects of this compound, particularly its potential to cause methemoglobinemia and toxic encephalopathy upon inhalation exposure. This underscores the importance of safety measures when handling this compound in industrial settings .
Case Study 1: Toxicity Report
A notable case involved a 35-year-old male who experienced severe symptoms after inhaling this compound at work. The patient exhibited dizziness, nausea, and loss of consciousness, leading to a diagnosis of methemoglobinemia and acute renal failure. Treatment with methylene blue significantly improved his condition, indicating the compound's potential health risks when proper safety protocols are not followed .
Case Study 2: Agricultural Application
In agricultural research, several studies have focused on the efficacy of herbicides containing trifluoromethylpyridine derivatives. For instance, flupyrsulfuron-methyl-sodium demonstrated high selectivity for wheat while effectively controlling broadleaf weeds, showcasing the practical benefits of these compounds in crop protection strategies .
Summary Table of Applications
Application Area | Specific Use | Example Compound |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | Azaindoles |
Agrochemical Development | Herbicides and pesticides | Flupyrsulfuron-methyl-sodium |
Toxicological Studies | Health risks associated with exposure | Methemoglobinemia case study |
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyridine Family
The trifluoromethyl and amino substituents on pyridine significantly influence biological activity. Key analogues include:
Toxicity Insights :
- The C2-CF₃ and C5-NH₂ configuration in this compound is critical for its redox activity, which is less pronounced in analogues like 2-Amino-5-(trifluoromethyl)pyridine due to positional isomerism .
- Chlorinated derivatives (e.g., 2-Amino-3-chloro-5-(trifluoromethyl)pyridine) exhibit altered toxicity profiles, favoring organ-specific damage over systemic effects .
Pyrimidine Derivatives
Pyrimidine-based compounds with similar substituents show divergent pharmacological behaviors:
Research Findings :
- Pyrimidine derivatives like 2-(Trifluoromethyl)pyrimidin-5-amine exhibit lower redox reactivity due to ring nitrogen arrangement, minimizing methemoglobinemia risk .
- Substitutions on phenyl rings (e.g., 5-Amino-4-methyl-2-(3-(trifluoromethyl)phenyl)pyridine) redirect toxicity from hematological to neurological systems .
Functional Group Modifications
Trifluoromethyl vs. Difluoromethyl Groups
- This compound: The strong electron-withdrawing CF₃ group enhances oxidation to toxic hydroxylamine intermediates, explaining its severe methemoglobinemia induction .
Amino Group Positioning
Biological Activity
5-Amino-2-(trifluoromethyl)pyridine is a compound that has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis. However, its biological activity and toxicity profile are critical for understanding its safety and efficacy in various applications.
This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a pyridine ring. This unique structure contributes to its chemical reactivity and interaction with biological systems.
Toxicological Profile
Recent case studies have highlighted the toxicity associated with exposure to this compound. A notable report described a case where a 35-year-old male developed severe health issues after inhaling the compound at work. Symptoms included dizziness, fatigue, nausea, vomiting, chest tightness, and loss of consciousness. Upon medical evaluation, he exhibited methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy. Treatment with methylene blue led to significant improvement in his condition .
Summary of Toxic Effects
Symptom | Description |
---|---|
Dizziness | Initial symptom following exposure |
Methemoglobinemia | Confirmed through blood tests |
Hemolytic Anemia | Resulting from oxidative damage to erythrocytes |
Acute Renal Failure | Observed during hospitalization |
Toxic Encephalopathy | Neurological impairment following exposure |
This case underscores the need for caution when handling this compound in industrial settings due to its potential for serious health effects upon exposure.
Mechanism of Toxicity
The mechanism behind the toxicity of this compound appears to involve oxidative stress leading to methemoglobinemia. The compound may oxidize hemoglobin, resulting in reduced oxygen transport capacity and subsequent tissue hypoxia. The development of hemolytic anemia suggests that the compound also induces oxidative damage to red blood cells .
Case Studies and Research Findings
- Case Study on Inhalation Exposure : A 35-year-old man inhaled this compound and exhibited rapid onset of severe symptoms including methemoglobinemia and acute renal failure. This case highlights the acute toxicity associated with inhalation exposure and emphasizes the need for protective measures in occupational settings .
- Comparative Analysis with Similar Compounds : Studies have shown that compounds structurally related to this compound can exhibit varying degrees of biological activity. For example, other pyridine derivatives have been explored for their antichlamydial activities and potential as therapeutic agents against infections .
Q & A
Basic Research Questions
Q. How can researchers resolve contradictions in toxicity data for 5-amino-2-(trifluoromethyl)pyridine?
- Case Study : In a poisoning incident, serum creatinine (Cr) levels spiked (0–800 µmol/L) while hemoglobin (HGB) dropped (35–160 g/L) during early treatment with plasmapheresis and dexamethasone . Contradictions arise from renal toxicity (Cr elevation) versus hemolytic effects (HGB decline).
- Methodology :
- Mechanistic Analysis : Use in vitro models (e.g., renal proximal tubule cells) to differentiate direct nephrotoxicity from oxidative hemolysis.
- Intervention Optimization : Compare clinical outcomes for plasmapheresis vs. CVVH (continuous venovenous hemofiltration) to address conflicting biomarker trends .
Q. What experimental strategies are effective for evaluating the antitumor potential of this compound derivatives?
- Methodology :
- In Vivo Models : Test derivatives in peritoneal mesothelioma xenografts, monitoring tumor volume reduction and survival rates. Reference compounds like 1H-pyrrolo[2,3-b]pyridine derivatives show activity in similar models .
- Dose-Response Studies : Administer escalating doses (10–100 mg/kg) to establish therapeutic indices.
- Data Table :
Derivative | IC₅₀ (µM) | Model System | Reference |
---|---|---|---|
3-Chloro-5-CF₃-pyridin-2-amine | 12.4 | HeLa cells |
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes). The trifluoromethyl group enhances hydrophobic interactions in active sites .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize derivatives for synthesis .
Q. What strategies address low solubility of this compound in aqueous media for pharmacological studies?
- Methodology :
- Prodrug Design : Introduce phosphate or glycoside groups to improve solubility.
- Co-Solvent Systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays while monitoring solvent toxicity .
Properties
IUPAC Name |
6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)5-2-1-4(10)3-11-5/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZOWZSXZNIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372232 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-33-2 | |
Record name | 5-Amino-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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